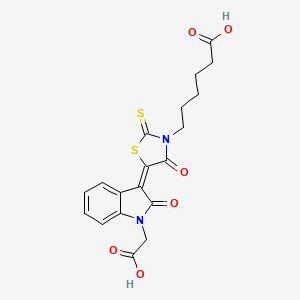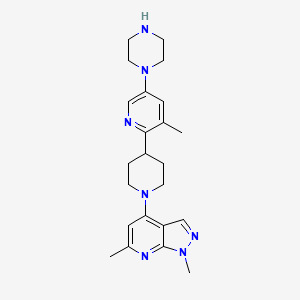
TLR7/8/9 antagonist 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TLR7/8/9 antagonist 2: is a compound that targets toll-like receptors 7, 8, and 9. These receptors are part of the innate immune system and play a crucial role in recognizing pathogen-associated molecular patterns and initiating immune responses. By antagonizing these receptors, this compound can modulate immune responses, making it a valuable tool in immunotherapy and other medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TLR7/8/9 antagonist 2 typically involves the construction of a heterocyclic scaffold, which is a common feature in many small-molecule antagonists. The synthetic route may include steps such as cyclization, functional group modifications, and purification processes. Specific reagents and conditions vary depending on the desired structural features and activity of the compound.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and stringent quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions: TLR7/8/9 antagonist 2 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of nucleophiles or electrophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. These products can include various derivatives with modified biological activity.
Scientific Research Applications
Chemistry: TLR7/8/9 antagonist 2 is used in chemical research to study the structure-activity relationships of toll-like receptor antagonists. This helps in designing more potent and selective compounds for therapeutic use.
Biology: In biological research, this compound is used to investigate the role of toll-like receptors in immune responses. This includes studying how these receptors contribute to inflammation, autoimmunity, and pathogen recognition.
Medicine: In medical research, this compound is explored for its potential in treating various diseases, including autoimmune disorders, chronic inflammatory conditions, and cancer. By modulating immune responses, this compound can help in developing new immunotherapeutic strategies.
Industry: In the pharmaceutical industry, this compound is used in drug development and testing. Its ability to modulate immune responses makes it a valuable candidate for developing new treatments for immune-related diseases.
Mechanism of Action
Molecular Targets and Pathways: TLR7/8/9 antagonist 2 exerts its effects by binding to toll-like receptors 7, 8, and 9, preventing their activation by pathogen-associated molecular patterns. This inhibition blocks downstream signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is involved in the production of pro-inflammatory cytokines. By inhibiting these pathways, this compound can reduce inflammation and modulate immune responses.
Comparison with Similar Compounds
Imiquimod: A TLR7 agonist used in the treatment of certain skin conditions.
CL097 and CL075: Synthetic small molecules with TLR7/8 agonistic activity.
Bromopirone, Tilorone, Loxoribine, and Isatoribine: Other synthetic heterocyclic small molecules with TLR7/8 agonistic activity .
Uniqueness: TLR7/8/9 antagonist 2 is unique in its ability to antagonize multiple toll-like receptors simultaneously. This broad-spectrum activity allows for more comprehensive modulation of immune responses compared to compounds that target only one or two receptors. This makes this compound a valuable tool in both research and therapeutic applications.
Properties
Molecular Formula |
C23H31N7 |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
1,6-dimethyl-4-[4-(3-methyl-5-piperazin-1-ylpyridin-2-yl)piperidin-1-yl]pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C23H31N7/c1-16-12-19(29-10-6-24-7-11-29)14-25-22(16)18-4-8-30(9-5-18)21-13-17(2)27-23-20(21)15-26-28(23)3/h12-15,18,24H,4-11H2,1-3H3 |
InChI Key |
RNROUDULHISHKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1C2CCN(CC2)C3=C4C=NN(C4=NC(=C3)C)C)N5CCNCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


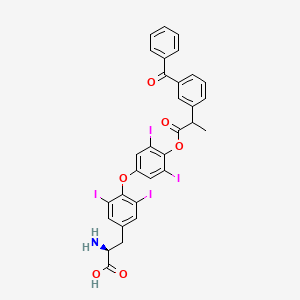

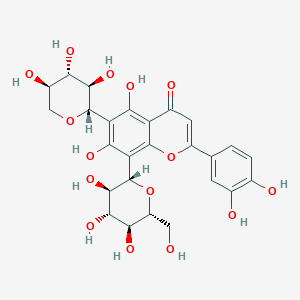
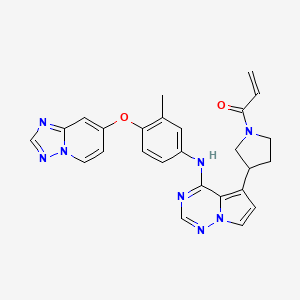
![N-(5-aminopentyl)acetamide;2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;perchlorate](/img/structure/B12377854.png)
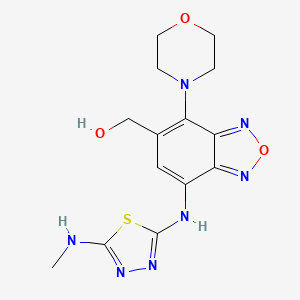
![6-Chloro-5-fluoro-2,3-dihydro-[1,2]oxazolo[5,4-b]pyridin-3-amine](/img/structure/B12377881.png)

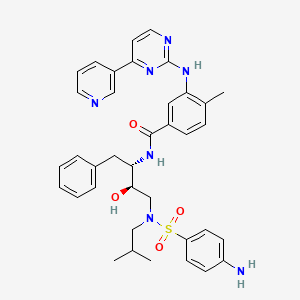



![sodium;4-[4-[(2-hydroxy-5-methyl-3-nitrophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate](/img/structure/B12377907.png)
